2-(morpholin-4-yl)-1H-indole hydrochloride
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Overview
Description
2-(Morpholin-4-yl)-1H-indole hydrochloride is a chemical compound characterized by the presence of a morpholine ring attached to an indole moiety. The hydrochloride salt form enhances its solubility and stability, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholin-4-yl)-1H-indole hydrochloride typically involves the reaction of indole derivatives with morpholine under specific conditions. One common method includes the use of a coupling reaction where an indole derivative is reacted with morpholine in the presence of a suitable catalyst and solvent. The reaction conditions often involve moderate temperatures and controlled pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various fields.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-4-yl)-1H-indole hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole or morpholine rings.
Substitution: The compound can undergo substitution reactions where different substituents replace the hydrogen atoms on the indole or morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the indole or morpholine rings.
Scientific Research Applications
2-(Morpholin-4-yl)-1H-indole hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(morpholin-4-yl)-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(Morpholin-4-yl)sydnonimine Hydrochloride: Another compound with a morpholine ring, used in pharmaceutical research.
2-(Morpholin-4-yl)acetic acid hydrochloride: A compound with similar structural features, used as a pharmaceutical intermediate.
4-Hydroxy-2-quinolones: Compounds with a morpholine ring, known for their biological activities.
Uniqueness
2-(Morpholin-4-yl)-1H-indole hydrochloride is unique due to its specific combination of the indole and morpholine rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, differentiating it from other similar compounds.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.
Properties
IUPAC Name |
4-(1H-indol-2-yl)morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-2-4-11-10(3-1)9-12(13-11)14-5-7-15-8-6-14;/h1-4,9,13H,5-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIVTXDLBOGAAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=CC=CC=C3N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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